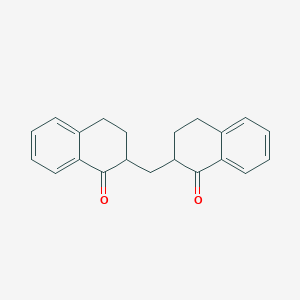
2,2'-Methylenedi(3,4-dihydronaphthalen-1(2H)-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Methylenedi(3,4-dihydronaphthalen-1(2H)-one) is an organic compound that belongs to the class of naphthalenones These compounds are characterized by their two fused benzene rings and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenedi(3,4-dihydronaphthalen-1(2H)-one) typically involves the condensation of two molecules of 3,4-dihydronaphthalen-1(2H)-one with formaldehyde. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide under reflux conditions. The reaction can be represented as follows:
2C10H10O+CH2O→C21H20O2+H2O
Industrial Production Methods
On an industrial scale, the production of 2,2’-Methylenedi(3,4-dihydronaphthalen-1(2H)-one) may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as acidic or basic resins can also enhance the reaction rate and yield.
化学反应分析
Types of Reactions
2,2’-Methylenedi(3,4-dihydronaphthalen-1(2H)-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction of the ketone groups can yield the corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Naphthoquinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated naphthalenones.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials such as polymers and resins.
作用机制
The mechanism of action of 2,2’-Methylenedi(3,4-dihydronaphthalen-1(2H)-one) depends on its specific application. For instance, in medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely and are typically elucidated through detailed biochemical studies.
相似化合物的比较
Similar Compounds
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another compound with a methylene bridge between two aromatic rings.
Bisphenol A: A well-known compound with two phenol groups connected by a methylene bridge.
Uniqueness
2,2’-Methylenedi(3,4-dihydronaphthalen-1(2H)-one) is unique due to its naphthalenone structure, which imparts distinct chemical and physical properties compared to other methylene-bridged compounds
属性
CAS 编号 |
5118-57-0 |
|---|---|
分子式 |
C21H20O2 |
分子量 |
304.4 g/mol |
IUPAC 名称 |
2-[(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)methyl]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C21H20O2/c22-20-16(11-9-14-5-1-3-7-18(14)20)13-17-12-10-15-6-2-4-8-19(15)21(17)23/h1-8,16-17H,9-13H2 |
InChI 键 |
RNXWZQMNNPMIEQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2C(=O)C1CC3CCC4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


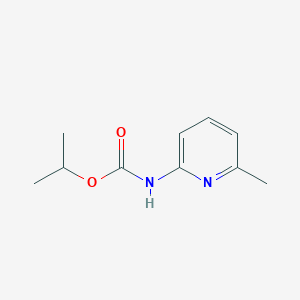
![(4-Amino-7-benzyl-2-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)(phenyl)methanone](/img/structure/B14750610.png)
![9H-Phenanthro[2,3-d][1,3]dioxole](/img/structure/B14750627.png)
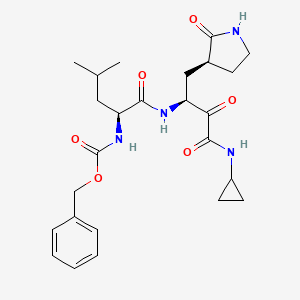

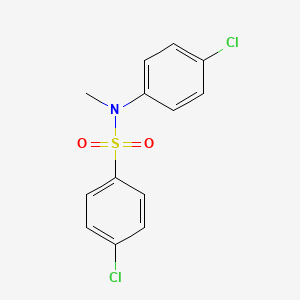
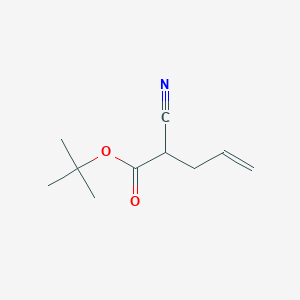
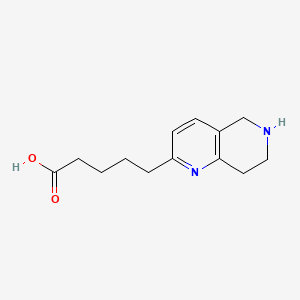
![Tert-butyl (3AR,7AR)-octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B14750663.png)
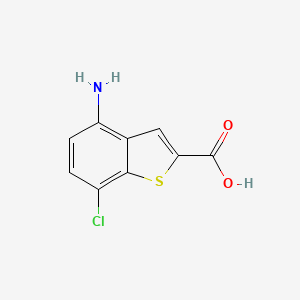

![4-[[4-[[3-(~{tert}-Butylsulfonylamino)-4-Chloranyl-Phenyl]amino]-5-Methyl-Pyrimidin-2-Yl]amino]-2-Fluoranyl-~{n}-(1-Methylpiperidin-4-Yl)benzamide](/img/structure/B14750684.png)
![Bicyclo[5.1.0]oct-3-ene](/img/structure/B14750694.png)

